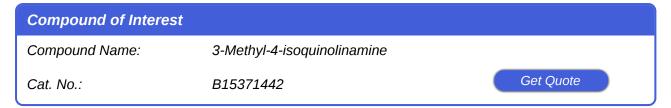


An In-depth Technical Guide on the Solubility of 3-Methyl-4-isoquinolinamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Methyl-4-isoquinolinamine**, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. Due to the limited availability of direct experimental data for **3-Methyl-4-isoquinolinamine**, this guide also draws upon data from the closely related isomer, 8-isoquinolinamine, to provide valuable insights.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for **3-Methyl-4-isoquinolinamine** across a range of solvents. However, extensive research has been conducted on the solubility of its isomer, 8-isoquinolinamine, which can serve as a valuable reference point for understanding the potential solubility behavior of **3-Methyl-4-isoquinolinamine**. The following table summarizes the mole fraction solubility of 8-isoquinolinamine in various pure solvents at different temperatures, as determined by the isothermal saturation method.[1]

Table 1: Mole Fraction Solubility of 8-Isoquinolinamine in Various Solvents (278.15 K to 323.15 K)[1]



Tem perat ure (K)	Meth anol	Etha nol	n- Prop anol	Isopr opan ol	N,N- Dime thylf orma mide (DMF	Acet onitri le	Acet one	Prop ylen e Glyc ol (PG)	Ethyl ene Glyc ol (EG)	Wate r
278.1	0.043	0.026	0.023	0.018	0.288	0.031	0.052	0.012	0.019	0.000
5	5	8	3	5	9	2	8	2	5	8
283.1 5	0.052 1	0.032 1	0.028 1	0.022	0.320 1	0.037 1	0.062 1	0.014 8	0.023	0.001 0
288.1	0.062	0.038	0.033	0.026	0.353	0.044	0.072	0.017	0.027	0.001
5	1	3	7	8	8	1	9	8	7	2
293.1	0.073	0.045	0.040	0.032	0.390	0.052	0.085	0.021	0.032	0.001
5	8	6	4	1	2	2	4	4	9	5
298.1	0.087	0.054	0.048	0.038	0.429	0.061	0.099	0.025	0.038	0.001
5	4	1	2	3	4	6	9	7	9	8
303.1	0.103	0.064	0.057	0.045	0.471	0.072	0.116	0.030	0.045	0.002
5	1	1	3	5	5	5	6	8	8	2
308.1	0.121	0.075	0.067	0.053	0.516	0.085	0.135	0.036	0.053	0.002
5	2	7	9	9	7	1	9	8	8	7
313.1	0.142	0.089	0.080	0.063	0.565	0.099	0.158	0.043	0.063	0.003
5	1	2	2	8	1	5	1	9	0	
318.1	0.166	0.104	0.094	0.075	0.616	0.116	0.183	0.052	0.073	0.004
5	1	8	5	4	8	1	4	2	5	0
323.1	0.193	0.122	0.111	0.088	0.671	0.135	0.212	0.061	0.085	0.004
5	6	9	1	9	9	0	4	9	5	8

Data extracted from a study on 8-isoquinolinamine and should be considered as an estimation for **3-Methyl-4-isoquinolinamine**.



For the related compound, 3-methylisoquinoline, a calculated Log10 of water solubility is reported as -3.52 mol/L.[2] This indicates a low water solubility for the parent structure, which would be modulated by the presence of the amino group in **3-Methyl-4-isoquinolinamine**.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following is a detailed methodology based on the isothermal saturation method, which is a common and reliable technique for generating solubility data.[1]

Isothermal Saturation Method for Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

- Materials and Apparatus:
 - 3-Methyl-4-isoquinolinamine (solute)
 - Selected solvents (e.g., methanol, ethanol, water, etc.)
 - Isothermal shaker or magnetic stirrer with temperature control
 - Centrifuge
 - Analytical balance
 - High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
 - Volumetric flasks and pipettes
 - Syringe filters (e.g., 0.45 μm)
- Procedure:
 - An excess amount of 3-Methyl-4-isoquinolinamine is added to a known volume of the selected solvent in a sealed container.

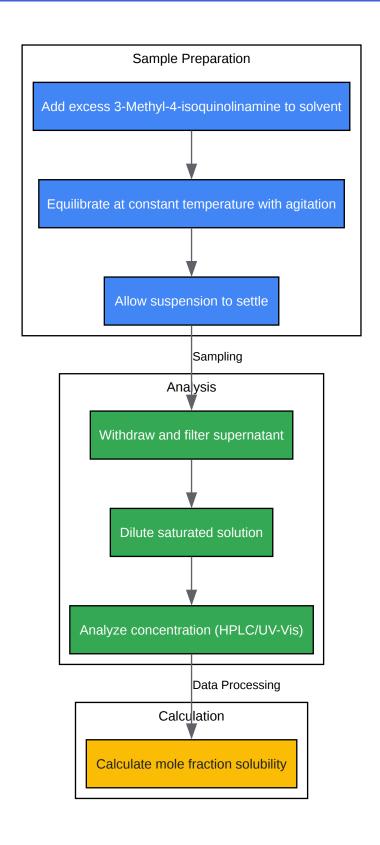


- The mixture is agitated in an isothermal shaker at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
- After reaching equilibrium, the suspension is allowed to settle.
- A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered through a syringe filter to remove any undissolved solid.
- The filtered saturated solution is then diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
- The concentration of 3-Methyl-4-isoquinolinamine in the diluted solution is determined using a validated HPLC or UV-Vis spectrophotometric method.
- The mole fraction solubility is then calculated from the determined concentration.

Visualizations

To aid in the understanding of the experimental and analytical workflows, the following diagrams are provided.

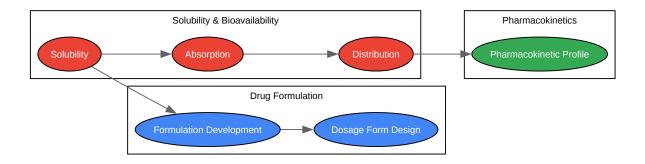




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Caption: Experimental workflow for solubility determination.





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Caption: Logical relationship of solubility in drug development.

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- 2. Isoquinoline, 3-methyl- (CAS 1125-80-0) Chemical & Physical Properties by Cheméo [chemeo.com]
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